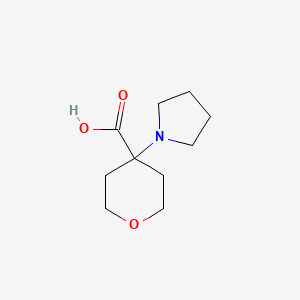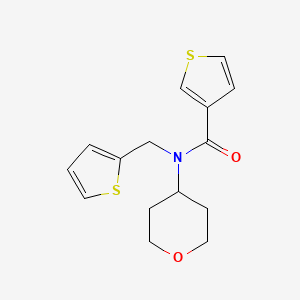![molecular formula C16H16N4 B2564615 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-69-1](/img/structure/B2564615.png)
3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is an organic compound that belongs to the pyrido[1,2-a]benzimidazole family. It has a linear formula of C16H16N4 and a molecular weight of 264.333 .
Synthesis Analysis
The synthesis of pyrido[1,2-a]benzimidazoles, the family to which this compound belongs, has been a subject of considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[1,2-a]benzimidazole scaffold, which is an isostere of the nitrogenous bases of nucleic acids . This scaffold is found in many natural and synthetic biologically active substances .科学的研究の応用
Synthesis of Heterocyclic Compounds
A significant area of application for 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is in the synthesis of heterocyclic compounds. The synthesis involves fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate to yield tricyclic compounds. These compounds have been converted into various derivatives, including N-5 methyl and N-5 ethyl derivatives. This synthesis pathway is crucial for creating a diverse array of compounds with potential biological and chemical applications, including antimicrobial activity against S. aureus and screening for activity against P-388 lymphocytic leukemia in mice (Rida et al., 1988).
Development of Fluorescent Materials
Another application involves the synthesis and characterization of novel 1,3,4-oxadiazole derivatives containing the pyrido[1,2-a]benzimidazole moiety for exploring their optical properties. These compounds display blue-green emissions in dilute solutions and exhibit high quantum yields of fluorescence, making them potential candidates for applications in fluorescent materials and organic electronics (Yang et al., 2011).
Antimicrobial Activity Research
Research into the antimicrobial properties of derivatives of this compound has led to the synthesis of compounds with potential antimicrobial activity. A study on pyrido[1,2-a]benzimidazole derivatives revealed that many compounds exhibited in vitro antimicrobial activity, providing valuable insights into the structure-activity relationship of these compounds (Badawey & Gohar, 1992).
Exploring Chemical Reactivity and Synthesis Mechanisms
The chemical reactivity of this compound serves as a foundation for developing novel synthetic methodologies. Studies have explored its reactivity towards various reagents, leading to the efficient synthesis of a wide range of heterocyclic compounds. This research not only expands the chemical toolbox but also contributes to a deeper understanding of reaction mechanisms and synthetic strategies in organic chemistry (Ibrahim, 2013).
将来の方向性
The future directions for this compound and similar ones lie in their potential for a wide range of therapeutic applications. The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The wide spectrum of their biological activity and numerous therapeutic applications in medicine make them of great practical importance .
特性
IUPAC Name |
3-methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-3-8-18-15-9-11(2)12(10-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-7,9,18H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFUPKBTXKLOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

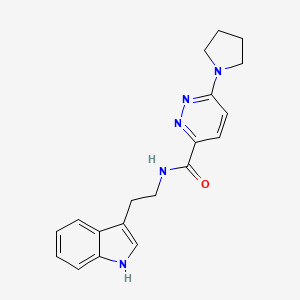
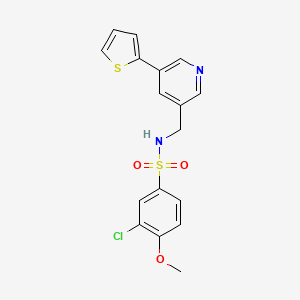
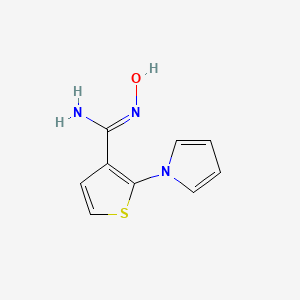
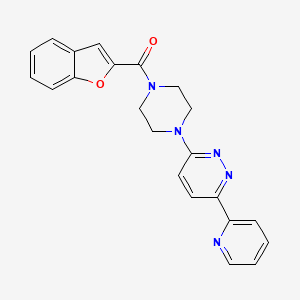

![3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2564542.png)
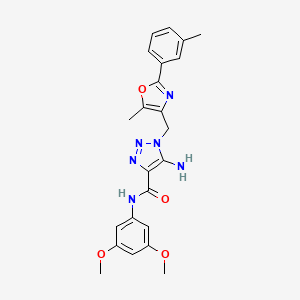
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)

![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)
